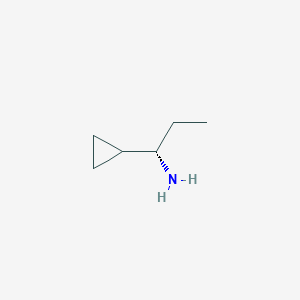

(S)-1-cyclopropyl-propylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-Cyclopropyl-propylamine is an organic compound characterized by a cyclopropyl group attached to a propylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-cyclopropyl-propylamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

Amination: The cyclopropyl group is then attached to a propylamine chain through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also ensure the selective formation of the (S)-enantiomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides or nitriles.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Amine oxides, nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(S)-1-cyclopropyl-propylamine is primarily utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for enhanced reactivity in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves:

- Cyclopropanation : Formation of the cyclopropyl group through the reaction of alkenes with carbene precursors.

- Amination : Attachment of the cyclopropyl group to a propylamine chain via nucleophilic substitution, often facilitated by strong bases like sodium hydride.

Enzyme-Substrate Interactions

This compound is used to study enzyme-substrate interactions, acting as a probe in biochemical assays. Its ability to modulate binding affinities to specific enzymes or receptors makes it an essential tool in biochemical research.

Pharmacological Research

Recent studies have highlighted its role in:

- Inhibition of Lysine-Specific Demethylases (LSD1) : Cyclopropylamines, including this compound, have been identified as potential inhibitors for LSD1, which plays a crucial role in epigenetic regulation linked to cancer and neurodegenerative diseases .

- Adenosine Receptor Activation : Research indicates that derivatives of this compound exhibit selective binding to adenosine A1 receptors, which are implicated in various physiological processes .

Industrial Applications

In industry, this compound is employed in:

- The production of agrochemicals , where its unique structure contributes to the efficacy of pesticides and herbicides.

- The development of specialty chemicals used in various manufacturing processes.

Case Studies

Several case studies illustrate the applications of this compound:

- A study on the synthesis of cyclopropane scaffolds demonstrated its utility in creating diverse libraries for drug discovery, highlighting its role in generating compounds with high diastereo- and enantioselectivity .

- Research into its use as an inhibitor for LSD1 has shown promising results, suggesting that derivatives could be developed into therapeutic agents for treating cancer .

Wirkmechanismus

The mechanism by which (S)-1-cyclopropyl-propylamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity. The propylamine chain can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Cyclopropylamine: Lacks the propyl chain, making it less versatile in synthetic applications.

Propylamine: Lacks the cyclopropyl group, resulting in different chemical reactivity and binding properties.

Cyclopropylmethylamine: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic effects.

Uniqueness: (S)-1-Cyclopropyl-propylamine is unique due to the presence of both the cyclopropyl and propylamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

(S)-1-cyclopropyl-propylamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of cyclopropyl-containing amines, which have garnered attention for their diverse pharmacological activities. The cyclopropyl group contributes to the compound's unique steric and electronic properties, influencing its interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of cyclopropyl carboxamide derivatives, which are structurally related to this compound. These compounds demonstrated significant activity against Plasmodium falciparum, with a notable EC50 value of 40 nM for the frontrunner compound WJM280. The mechanism of action involves targeting cytochrome b in the mitochondrial electron transport chain, which is essential for the parasite's survival .

Table 1: Antimalarial Activity of Cyclopropyl Carboxamide Derivatives

| Compound | EC50 (nM) | Cytotoxicity (CC50 > μM) |

|---|---|---|

| WJM280 | 40 | >40 |

| Compound 28 | 260 | >40 |

| Compound 29 | >10,000 | >40 |

This data indicates that modifications to the cyclopropyl moiety can significantly affect biological activity, emphasizing the importance of structural optimization in drug development.

Anticancer Properties

In another study focusing on epothilone analogs that include cyclopropyl groups, it was found that while some modifications led to enhanced cytotoxicity against tumor cells, replacing the epoxide moiety with a cyclopropyl group resulted in a total loss of activity . This highlights the delicate balance between structural changes and biological efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis of various derivatives has provided insights into how different substituents on the cyclopropyl group affect biological activity. For instance, studies have shown that altering the size and nature of substituents can lead to significant changes in both potency and selectivity against specific targets.

Table 2: Structure-Activity Relationships of Cyclopropyl Derivatives

| Modification | EC50 (nM) | Observations |

|---|---|---|

| Cyclopropyl | 40 | Optimal activity |

| Methyl substitution | 310 | Reduced activity |

| Ethyl substitution | >10,000 | Loss of activity |

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- Electrophile-Fragment Screening : A study demonstrated that primary amines like propylamine could be used effectively in covalent ligand discovery, indicating potential applications in drug design .

- Antifungal and Antiviral Applications : Research has identified this compound as a synthetic precursor for various antifungal and antiviral agents, suggesting its versatility in pharmaceutical applications .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could induce significant biological responses through interactions with cellular targets such as tubulin and mitochondrial components .

Eigenschaften

IUPAC Name |

(1S)-1-cyclopropylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSMQHKMPTBAR-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.